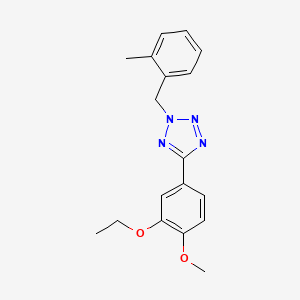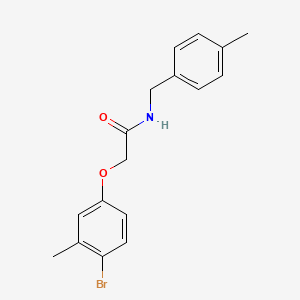
5-(3-ethoxy-4-methoxyphenyl)-2-(2-methylbenzyl)-2H-tetrazole
Descripción general
Descripción
5-(3-ethoxy-4-methoxyphenyl)-2-(2-methylbenzyl)-2H-tetrazole is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aryloxy Tetrazoles with Axial Chirality
Aryloxy tetrazoles, similar in structure to the compound , have been synthesized with axial chirality. Partial resolution was achieved using specific resolving agents, highlighting their potential in chiral synthesis and applications in asymmetric catalysis and synthesis of chiral compounds (Dabbagh, Chermahini, & Teimouri, 2006).
Application in Photodynamic Therapy
New zinc phthalocyanine derivatives, structurally related to the specified compound, have shown significant singlet oxygen quantum yield. These properties are crucial for photodynamic therapy applications, suggesting potential use in cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Orientational Isomerism in Self-assembling Heterodimeric Capsules
Studies on orientational isomerism controlled by electronic environments in self-assembling heterodimeric capsules indicate the specific orientation of unsymmetrical guests within these capsules. This research provides insights into the molecular recognition and self-assembly processes, which are fundamental in supramolecular chemistry (Kobayashi et al., 2007).
Synthesis and Characterization of Tetrazole Derivatives
Synthesis and structural characterization of new tetrazole derivatives have been extensively explored. These studies include X-ray crystallography to determine molecular structures and docking studies to assess their potential as inhibitors or reactants in various biochemical pathways. Such research underscores the versatility of tetrazole compounds in drug discovery and material science (Al-Hourani et al., 2015).
Lithiation and Functionalization in Organic Synthesis
The application of lithiotetrazoles in organic synthesis has been demonstrated, where lithiation at specific positions followed by treatment with electrophiles allows for the functionalization of tetrazoles. This method offers a route for synthesizing a wide range of functionalized compounds, which can be further used in various synthetic applications (Satoh & Marcopulos, 1995).
Propiedades
IUPAC Name |
5-(3-ethoxy-4-methoxyphenyl)-2-[(2-methylphenyl)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-17-11-14(9-10-16(17)23-3)18-19-21-22(20-18)12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSUEEFJMIQKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=CC=CC=C3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4598911.png)
![1-(2-methoxyphenyl)-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B4598913.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4598920.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4598940.png)

![5-[(allylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4598952.png)

![3-(4-methoxyphenyl)-2-(propylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4598963.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4598973.png)
![methyl 3-[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4598996.png)

![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide](/img/structure/B4599010.png)
![N-[(2-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazino)carbonothioyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4599018.png)
